molecular formula C14H8N2S4 B5738437 4,4'-di-2-thienyl-2,2'-bi-1,3-thiazole

4,4'-di-2-thienyl-2,2'-bi-1,3-thiazole

Cat. No. B5738437
M. Wt: 332.5 g/mol
InChI Key: GRQIKFZTUVPQDQ-UHFFFAOYSA-N
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Description

'4,4'-di-2-thienyl-2,2'-bi-1,3-thiazole' is a heterocyclic compound that has gained significant attention in recent years. It is a sulfur-containing organic compound that has a unique structure, making it an attractive molecule for scientific research. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.'

Scientific Research Applications

'4,4'-di-2-thienyl-2,2'-bi-1,3-thiazole' has been studied extensively in various scientific research applications. One of the most significant applications of this compound is in the field of organic electronics. It has been used as a building block for the synthesis of organic semiconductors, which have potential applications in electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). This compound has also been studied for its potential use as a photosensitizer in dye-sensitized solar cells.

Mechanism of Action

The mechanism of action of '4,4'-di-2-thienyl-2,2'-bi-1,3-thiazole' is not fully understood. However, it has been suggested that this compound acts as an electron acceptor in organic semiconductors. It has also been proposed that this compound can act as a photosensitizer in dye-sensitized solar cells by absorbing light and generating excited states that can inject electrons into the conduction band of the semiconductor.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of '4,4'-di-2-thienyl-2,2'-bi-1,3-thiazole.' However, it has been shown to have low toxicity in vitro, making it a potentially safe compound for use in various scientific research applications. Further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of '4,4'-di-2-thienyl-2,2'-bi-1,3-thiazole' is its ease of synthesis. This compound can be obtained in good yields using various methods, making it readily available for scientific research. However, one of the limitations of this compound is its limited solubility in common organic solvents, which can make it challenging to work with in some experiments.

Future Directions

There are several future directions for the scientific research of '4,4'-di-2-thienyl-2,2'-bi-1,3-thiazole.' One potential direction is the use of this compound in the development of new organic semiconductors with improved performance. Another potential direction is the study of this compound's potential use as a photosensitizer in dye-sensitized solar cells. Further studies are also needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various scientific research fields.
Conclusion:
In conclusion, '4,4'-di-2-thienyl-2,2'-bi-1,3-thiazole' is a sulfur-containing organic compound that has gained significant attention in recent years. Its unique structure and ease of synthesis make it an attractive molecule for scientific research. This compound has been studied extensively in various scientific research applications, including organic electronics and dye-sensitized solar cells. Further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound, as well as its potential applications in various scientific research fields.

Synthesis Methods

The synthesis of '4,4'-di-2-thienyl-2,2'-bi-1,3-thiazole' has been achieved using various methods. One of the most common methods involves the reaction of 2-bromo-1,3-dithiole with 2-aminothiophenol in the presence of a base. Another method involves the reaction of 2,2'-dithiobis(benzothiazole) with 2-bromo-1,3-dithiole in the presence of a base. The synthesis of this compound is relatively straightforward, and it can be obtained in good yields.

properties

IUPAC Name

4-thiophen-2-yl-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2S4/c1-3-11(17-5-1)9-7-19-13(15-9)14-16-10(8-20-14)12-4-2-6-18-12/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRQIKFZTUVPQDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CSC(=N2)C3=NC(=CS3)C4=CC=CS4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2S4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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